molecular formula C6H9NO B3154792 3-Azabicyclo[4.1.0]heptan-4-one CAS No. 78503-68-1

3-Azabicyclo[4.1.0]heptan-4-one

Cat. No.: B3154792
CAS No.: 78503-68-1
M. Wt: 111.14 g/mol
InChI Key: KNWOHYJTPMZOHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-Azabicyclo[41The compound is a heterocyclic system often present in molecules capable of acting on various biological targets

Mode of Action

The mode of action of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been synthesized through the reduction of spirocyclic oxetanyl nitriles . This suggests that 3-Azabicyclo[4.1.0]heptan-4-one may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may affect various biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Azabicyclo[41It’s known that the compound is a liquid at room temperature , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature , suggesting that temperature may play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-4-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability, making it a viable option for laboratory synthesis .

Industrial Production Methods: Industrial production methods for 3-Azabicyclo[41

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWOHYJTPMZOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-4-one
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-4-one
Reactant of Route 3
3-Azabicyclo[4.1.0]heptan-4-one
Reactant of Route 4
3-Azabicyclo[4.1.0]heptan-4-one
Reactant of Route 5
3-Azabicyclo[4.1.0]heptan-4-one
Reactant of Route 6
3-Azabicyclo[4.1.0]heptan-4-one

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